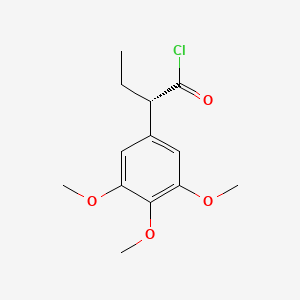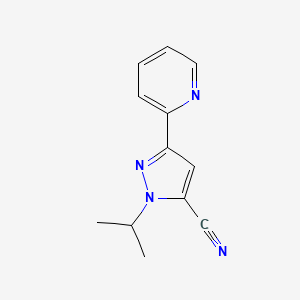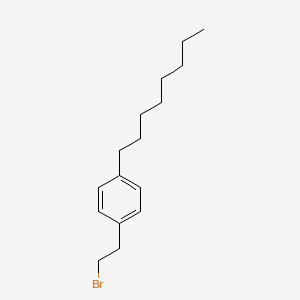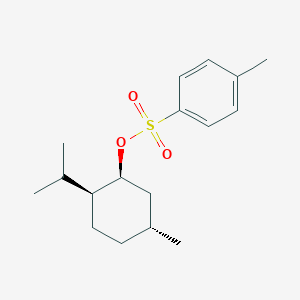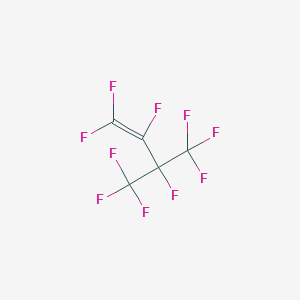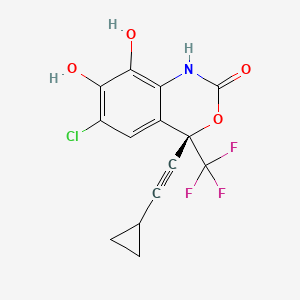
(S)-7,8-Dihydroxy Efavirenz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7,8-Dihydroxy Efavirenz is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1. Efavirenz is a crucial component of highly active antiretroviral therapy (HAART) and is known for its efficacy in reducing viral loads in patients with HIV .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dihydroxy Efavirenz involves several key steps. One of the primary methods includes the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is conducted at a temperature of -45°C and does not require the addition of tetramethylethylenediamine, simplifying the purification process . The reaction yields a key intermediate, which is further processed to obtain this compound.
Industrial Production Methods: Industrial production of Efavirenz and its derivatives often employs continuous flow chemistry to enhance the yield and safety of the process. Continuous flow reactors improve the selectivity of reactions and facilitate the safe scale-up of production .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-7,8-Dihydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Applications De Recherche Scientifique
(S)-7,8-Dihydroxy Efavirenz has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its efficacy in treating HIV and its potential use in combination therapies.
Industry: The compound is explored for its applications in pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Etravirine: Known for its efficacy against HIV strains resistant to other NNRTIs.
Rilpivirine: A newer NNRTI with a favorable side effect profile.
Uniqueness: (S)-7,8-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NNRTIs. Its ability to undergo various chemical modifications also makes it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H9ClF3NO4 |
|---|---|
Poids moléculaire |
347.67 g/mol |
Nom IUPAC |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m0/s1 |
Clé InChI |
QKGKQHJMJSQQBF-ZDUSSCGKSA-N |
SMILES isomérique |
C1CC1C#C[C@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
SMILES canonique |
C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


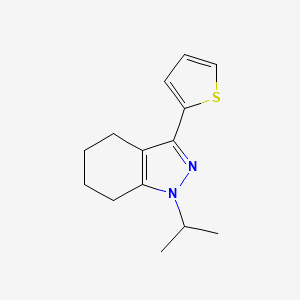
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)

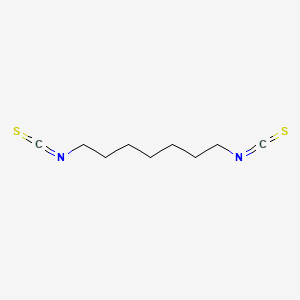
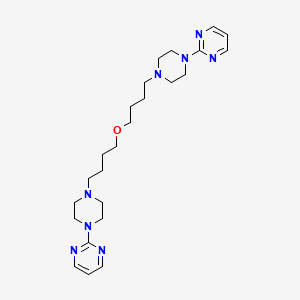
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)
